3-Iodo-4-methyl-7-nitro-1H-indazole

Suzuki-Miyaura cross-coupling Palladium catalysis C-C bond formation

3-Iodo-4-methyl-7-nitro-1H-indazole (CAS 1190315-75-3) is a polyfunctionalized heterocyclic building block belonging to the indazole family, characterized by three distinct substituents: an iodo group at the 3-position (enabling transition metal-catalyzed cross-coupling reactions), a methyl group at the 4-position (modulating steric and electronic properties), and a nitro group at the 7-position (providing a strong electron-withdrawing effect and a handle for subsequent reduction to amine derivatives). The compound serves as a versatile intermediate in the synthesis of structurally diverse 3-substituted indazole derivatives with applications in kinase inhibitor discovery and medicinal chemistry programs.

Molecular Formula C8H6IN3O2
Molecular Weight 303.06 g/mol
CAS No. 1190315-75-3
Cat. No. B3219147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-methyl-7-nitro-1H-indazole
CAS1190315-75-3
Molecular FormulaC8H6IN3O2
Molecular Weight303.06 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=NNC(=C12)I)[N+](=O)[O-]
InChIInChI=1S/C8H6IN3O2/c1-4-2-3-5(12(13)14)7-6(4)8(9)11-10-7/h2-3H,1H3,(H,10,11)
InChIKeySQVJTICGTRLFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-methyl-7-nitro-1H-indazole (CAS 1190315-75-3): Procurement-Grade Overview for Medicinal Chemistry and Cross-Coupling Applications


3-Iodo-4-methyl-7-nitro-1H-indazole (CAS 1190315-75-3) is a polyfunctionalized heterocyclic building block belonging to the indazole family, characterized by three distinct substituents: an iodo group at the 3-position (enabling transition metal-catalyzed cross-coupling reactions), a methyl group at the 4-position (modulating steric and electronic properties), and a nitro group at the 7-position (providing a strong electron-withdrawing effect and a handle for subsequent reduction to amine derivatives) [1]. The compound serves as a versatile intermediate in the synthesis of structurally diverse 3-substituted indazole derivatives with applications in kinase inhibitor discovery and medicinal chemistry programs [1].

Why 3-Iodo-4-methyl-7-nitro-1H-indazole Cannot Be Casually Substituted with Other 3-Haloindazole Analogs in Cross-Coupling Workflows


In palladium-catalyzed cross-coupling reactions, the choice of halogen at the 3-position of the indazole scaffold critically determines reaction efficiency, yield, and functional group compatibility. The relative reactivity of aryl halides in oxidative addition follows the established trend I > Br >> Cl, with iodoarenes demonstrating substantially faster reaction rates under milder conditions [1]. The 3-iodo derivative enables Suzuki-Miyaura coupling at lower temperatures and with reduced catalyst loadings compared to its 3-bromo counterpart (CAS 1427460-21-6), minimizing thermal degradation of sensitive functional groups such as the 7-nitro moiety [2]. Furthermore, the 4-methyl substituent distinguishes this scaffold from simpler 3-iodo-1H-indazole analogs by providing enhanced lipophilicity and a defined steric environment that influences subsequent biological target engagement [3].

Quantitative Differentiation Evidence for 3-Iodo-4-methyl-7-nitro-1H-indazole: Reactivity, Synthetic Utility, and Scaffold Advantages


Superior Reactivity of 3-Iodoindazoles in Suzuki-Miyaura Cross-Coupling Relative to 3-Bromo Analogs

3-Iodoindazoles demonstrate markedly enhanced reactivity in Suzuki-Miyaura cross-coupling reactions compared to 3-bromoindazoles due to the lower bond dissociation energy of the C(sp²)–I bond (approximately 65 kcal/mol) relative to the C(sp²)–Br bond (approximately 81 kcal/mol), facilitating more facile oxidative addition to Pd(0) catalysts [1]. In a systematic study of 3-iodoindazole coupling with aryl boronic acids, reactions proceeded efficiently using Pd(PPh₃)₄ as catalyst under standard conditions (aqueous Na₂CO₃, DME, reflux) to afford 3-arylindazoles, whereas corresponding 3-bromoindazoles require higher temperatures, extended reaction times, or more active catalyst systems to achieve comparable conversion [1].

Suzuki-Miyaura cross-coupling Palladium catalysis C-C bond formation

Microwave-Assisted C-3 Vinylation of 3-Iodoindazoles: Accelerated Synthetic Access to 3-Vinylindazole Derivatives

3-Iodoindazoles undergo efficient microwave-assisted vinylation via Suzuki-Miyaura cross-coupling with pinacol vinyl boronate under microwave irradiation, enabling expedited synthesis of C-3 vinylated indazole derivatives in moderate to excellent yields [1]. A systematic study of C-5 substituted 3-iodoindazole derivatives demonstrated that microwave irradiation (typically 100-120°C, 20-30 minutes) dramatically accelerates reaction rates compared to conventional thermal heating, with ten 3-vinylindazole derivatives synthesized, nine of which were previously unreported [1]. The presence of the 3-iodo leaving group is critical for achieving this reactivity profile under microwave conditions.

Microwave-assisted synthesis Vinylation C-3 functionalization

Enhanced Lipophilicity and Steric Differentiation Conferred by the 4-Methyl Substituent Relative to Unsubstituted 7-Nitroindazole Scaffolds

The incorporation of a methyl group at the 4-position of the indazole scaffold increases lipophilicity (calculated LogP) and introduces steric bulk adjacent to the C-3 coupling site [1]. In structure-activity relationship studies of indazole-based kinase inhibitors, the addition of a methyl group on the indazole phenyl ring of a lead compound (IC₅₀ = 3.0 μM) led to a remarkable increase in kinase inhibitory activity, with the methyl-substituted analog (IC₅₀ = 0.64 μM) demonstrating approximately 4.7-fold enhanced potency [2]. While this SAR data derives from related indazole systems rather than the target compound itself, it establishes the general principle that 4-methyl substitution can profoundly impact biological activity.

Lipophilicity Structure-activity relationship Drug-likeness

7-Nitro Group as an Electron-Withdrawing Handle: Enhanced Reactivity and Downstream Derivatization Potential

The 7-nitro substituent serves as a strong electron-withdrawing group (-M and -I effects) that polarizes the indazole ring system, influencing both the reactivity at C-3 and providing a latent amino group accessible via mild reduction conditions . The nitro group at position 7 can be selectively reduced to the corresponding 7-aminoindazole using SnCl₂ or catalytic hydrogenation without affecting the 3-iodo functionality, enabling sequential orthogonal functionalization strategies . In the context of nitric oxide synthase (NOS) inhibition, 7-nitroindazole (7-NI) demonstrates potent inhibition of rat cerebellar NOS with an IC₅₀ of 0.9 ± 0.1 μM, establishing the pharmacophoric importance of the 7-nitro substitution pattern [1].

Electron-withdrawing group Reductive amination Nitroarene chemistry

Recommended Application Scenarios for 3-Iodo-4-methyl-7-nitro-1H-indazole Based on Validated Synthetic and Scaffold Advantages


Synthesis of 3-Arylindazole Libraries for Kinase Inhibitor Discovery Programs

This compound serves as an optimal starting material for the parallel synthesis of 3-arylindazole libraries via Suzuki-Miyaura cross-coupling with diverse aryl and heteroaryl boronic acids. The enhanced reactivity of the 3-iodo leaving group enables efficient coupling under mild conditions using Pd(PPh₃)₄ as catalyst, while the 4-methyl and 7-nitro substituents provide a pre-functionalized scaffold that can be further elaborated following the coupling step [1]. This workflow is particularly well-suited for medicinal chemistry programs targeting kinase inhibition, where 3-substituted indazoles have demonstrated significant therapeutic potential [2].

Microwave-Accelerated Diversification for Rapid Lead Optimization

The 3-iodo functionality of this compound is compatible with microwave-assisted vinylation and arylation protocols, enabling rapid generation of structurally diverse C-3 functionalized analogs. Microwave irradiation reduces reaction times from hours to 20-30 minutes, facilitating high-throughput library synthesis in lead optimization campaigns [1]. This accelerated workflow is valuable for structure-activity relationship studies where rapid iteration and analog generation are critical for identifying optimal substitution patterns.

Sequential Orthogonal Functionalization: Coupling Followed by Nitro Reduction

The compound's substitution pattern supports a sequential synthetic strategy wherein the 3-iodo group undergoes Pd-catalyzed cross-coupling to install aryl, vinyl, or alkynyl groups, followed by selective reduction of the 7-nitro group to generate a 7-aminoindazole derivative [1]. This orthogonal functionalization approach enables the construction of highly functionalized indazole scaffolds without protecting group manipulations, streamlining the synthesis of advanced intermediates for drug discovery [2].

Scaffold for Nitric Oxide Synthase (NOS) Modulator Development

The 7-nitroindazole core represents a validated pharmacophore for neuronal nitric oxide synthase (nNOS) inhibition, with 7-nitroindazole demonstrating IC₅₀ values of 0.9 ± 0.1 μM against rat cerebellar NOS [1]. The additional substitution at positions 3 and 4 provides opportunities to modulate selectivity, potency, and physicochemical properties relative to the parent 7-NI scaffold. This compound can be employed as an advanced intermediate for the synthesis of novel NOS modulators with improved isoform selectivity and pharmacokinetic profiles.

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